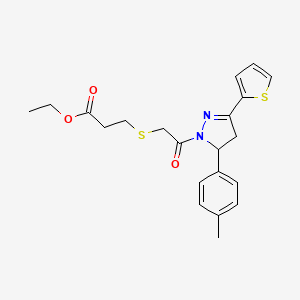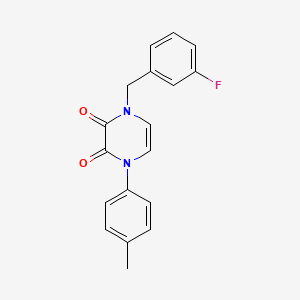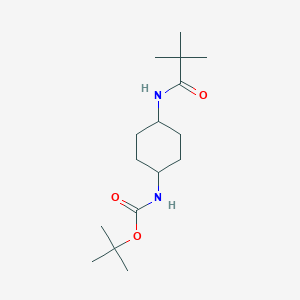
tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (-NHCOO-) and a tert-butyl group. They are often used as protecting groups in organic synthesis due to their stability and ease of removal .
Synthesis Analysis
Tertiary butyl esters can be synthesized using a variety of methods. One common method involves the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems .
Molecular Structure Analysis
The molecular structure of a tert-butyl carbamate would typically include a carbamate group attached to a tert-butyl group. The exact structure would depend on the specific compound .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis. The specific reactions would depend on the structure of the compound .
Physical And Chemical Properties Analysis
Tert-butyl carbamates are typically solid at room temperature. They are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and chloroform.
Applications De Recherche Scientifique
Asymmetric Synthesis and Catalysis
One significant application of tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate derivatives is in asymmetric synthesis. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for CCR2 antagonists, exemplifies its use in achieving enantioselective synthesis through key steps like iodolactamization (Campbell et al., 2009).
Material Science and Polymer Chemistry
In material science, derivatives of tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate have been utilized to synthesize new polyimides with tert-butyl side groups. These polyimides exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, making them suitable for electronic applications (Chern & Tsai, 2008).
Organic Synthesis and Ligand Development
In organic synthesis, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their importance as building blocks in organic chemistry for the development of hydroxylamines and further chemical transformations (Guinchard et al., 2005).
Sensory Materials and Chemosensors
The development of sensory materials has also benefited from the structural features of tert-butyl carbazole derivatives. For instance, strong blue emissive nanofibers constructed from benzothiazole-modified tert-butyl carbazole derivatives have shown potential as fluorescent sensory materials for detecting volatile acid vapors, indicating the role of tert-butyl groups in facilitating organogelation and chemosensor efficiency (Sun et al., 2015).
Environmental and Safety Studies
Moreover, studies have evaluated the genotoxicity of compounds like methyl-tert-butyl ether (MTBE) and related chemicals to human lymphocytes, highlighting the relevance of tert-butyl derivatives in environmental and safety assessments (Chen et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[4-(2,2-dimethylpropanoylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)13(19)17-11-7-9-12(10-8-11)18-14(20)21-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNMKKLCQPOFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116788 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(2,2-dimethyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate | |
CAS RN |
1286273-17-3 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(2,2-dimethyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


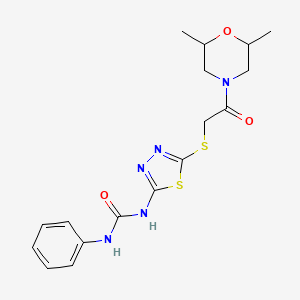
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine](/img/structure/B2990050.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2990051.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2990052.png)
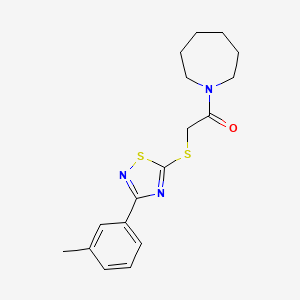
![8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2990056.png)

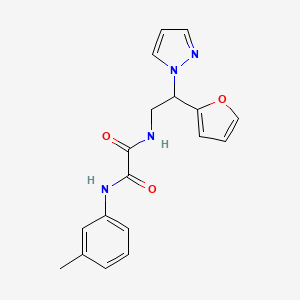
![5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2990064.png)
![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2990065.png)
![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)
